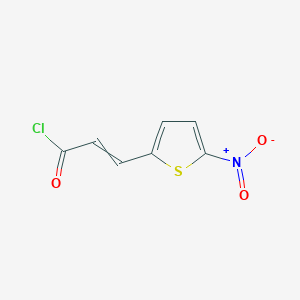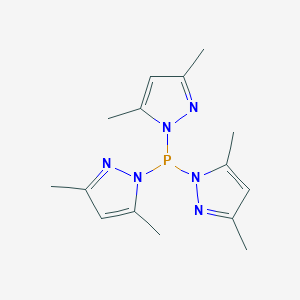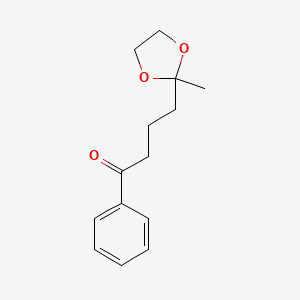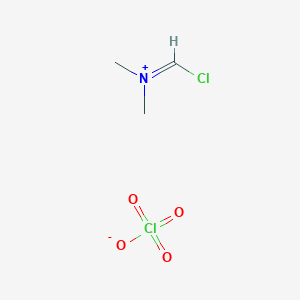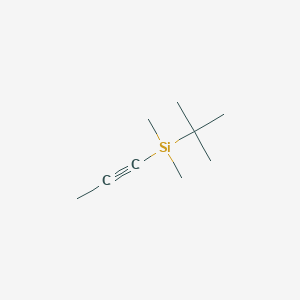
Triisopropylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropylarsine is an organoarsenic compound with the chemical formula C₉H₂₁As. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of three isopropyl groups attached to an arsenic atom, making it a trialkylarsine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisopropylarsine can be synthesized through the reaction of arsenic trichloride with isopropylmagnesium chloride (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
AsCl3+3(CH3CH(Cl)Mg)→As(CH(CH3)2)3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Triisopropylarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halogens or halogenating agents can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted arsines depending on the reagents used.
Coordination: Metal-arsine complexes.
Aplicaciones Científicas De Investigación
Triisopropylarsine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the semiconductor industry for the deposition of arsenic-containing films.
Mecanismo De Acción
The mechanism by which triisopropylarsine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In oxidation reactions, it undergoes electron transfer to form the corresponding oxide.
Comparación Con Compuestos Similares
Similar Compounds
Triethylarsine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylarsine: Contains phenyl groups instead of isopropyl groups.
Trimethylarsine: Contains methyl groups instead of isopropyl groups.
Uniqueness
Triisopropylarsine is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and coordination properties. This makes it particularly useful in forming stable complexes with transition metals and in applications where steric effects are important.
Propiedades
Número CAS |
57538-64-4 |
|---|---|
Fórmula molecular |
C9H21As |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
tri(propan-2-yl)arsane |
InChI |
InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |
Clave InChI |
BTBCWVARCVKLST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[As](C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


